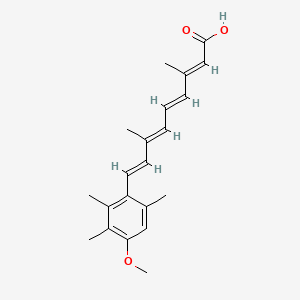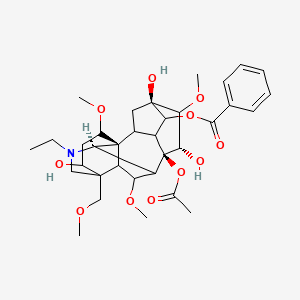
Annonacine
Vue d'ensemble
Description
L'annonacine est un composé chimique présent dans certains fruits comme la papaye, les pommes cannelle et le corossol, qui appartiennent à la famille des Annonaceae . L'this compound a été étudiée pour ses propriétés médicinales potentielles, y compris son utilisation en médecine traditionnelle dans les Antilles .
Applications De Recherche Scientifique
Chemistry:
- Annonacin is used as a model compound for studying the synthesis and reactivity of acetogenins.
- It serves as a reference compound for developing analytical methods for detecting and quantifying acetogenins in natural products .
Biology:
- Annonacin has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a potential candidate for anticancer research .
- It is also studied for its neurotoxic effects, particularly in relation to Parkinsonism and other neurodegenerative diseases .
Medicine:
- Annonacin-containing extracts are used in traditional medicine for their sedative and therapeutic properties .
- Research is ongoing to explore the potential of annonacin as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells .
Industry:
Mécanisme D'action
Target of Action
Annonacin, an acetogenin found in Annona muricata, primarily targets the mitochondrial complex I and sodium/potassium (NKA) and sarcoplasmic reticulum (SERCA) ATPase pumps . These targets play crucial roles in cellular energy production and ion homeostasis .
Mode of Action
Annonacin interacts with its targets by inhibiting their function. It suppresses mitochondrial complex I, leading to ATP depletion . Additionally, it represses ubiquinone-linked NADH oxidase, a crucial component expressed on the membrane of cancer cells . Annonacin also acts as an inhibitor of NKA and SERCA ATPase pumps .
Biochemical Pathways
Annonacin’s action affects several biochemical pathways. It induces cell cycle arrest at the G1 phase in T24 bladder cancer cells by stimulating p21, and causes cytotoxicity in a Bax and caspase-3-related pathway . It also promotes apoptosis in cancer cells by activating the caspase 3 and Bax pathways . Moreover, it can promote selective cancer cell death via NKA-dependent and SERCA-dependent pathways .
Pharmacokinetics
Its poor solubility can limit its bioavailability . To overcome this, research has explored the use of supramolecular polymer micelles (SMPMs) to encapsulate annonacin, increasing its solubility in aqueous media and boosting its bioavailability by a factor of 13 in a simulated human digestive system .
Result of Action
Annonacin exhibits potent cytotoxic effects against various cancer cell lines . It significantly reduces tumor size and progression . In addition, it promotes selective cancer cell death, making it a potential therapeutic compound for cancer treatment . It’s worth noting that annonacin has also been associated with neurotoxic effects .
Action Environment
The action of annonacin can be influenced by various environmental factors. For instance, the plant’s growth conditions can affect the concentration of annonacin in Annona species . Furthermore, the bioavailability and efficacy of annonacin can be influenced by the formulation and delivery method used . More research is needed to fully understand how environmental factors influence annonacin’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Annonacin has shown promising results in combating cancer in comparison to chemo and radiotherapies which are toxic besides having serious side effects . Further detailed studies on anti-cancer explorations of Annona species could be proved fruitful in paving new and innovative methodologies for novel anti-cancer drug discovery and development .
Analyse Biochimique
Biochemical Properties
Annonacin is a potent inhibitor of mitochondrial complex I (NADH-dehydrogenase) . As NADH-dehydrogenase is responsible for the conversion of NADH to NAD+ as well as the establishment of a proton gradient in the mitochondria, annonacin disables the ability of a cell to generate ATP through oxidative phosphorylation . This interaction with enzymes and proteins leads to cell apoptosis or necrosis .
Cellular Effects
Annonacin has been shown to have a disabling and potentially lethal neurotoxic effect . It promotes cytotoxicity via mitochondrial complex-I inhibition with consequent proliferative inhibition in a variety of cancer cells . It also causes an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas .
Molecular Mechanism
Annonacin exerts its effects at the molecular level primarily through its inhibition of mitochondrial complex I . This inhibition disrupts the conversion of NADH to NAD+ and the establishment of a proton gradient in the mitochondria, leading to a decrease in ATP production . This energy depletion can lead to cell apoptosis or necrosis .
Temporal Effects in Laboratory Settings
Annonacin’s effects change over time in laboratory settings. It has been found that annonacin exposure caused an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas . The leaf extract exhibited an inhibitory effect on the proliferation of both cancer cell lines used in a dose- and time-dependent manner, with no toxic effects on normal mononuclear cells isolated from human bone marrow .
Dosage Effects in Animal Models
Studies in rodents indicate that consumption of annonacin (3.8 and 7.6 mg per kg per day for 28 days) caused brain lesions consistent with Parkinson’s disease . The antitumor activity of annonacin and its dosage effects in animal models have also been reported .
Metabolic Pathways
Annonacin is involved in the metabolic pathway related to the mitochondrial respiratory chain, specifically the conversion of NADH to NAD+ . It inhibits the mitochondrial complex I, disrupting this metabolic pathway and leading to a decrease in ATP production .
Transport and Distribution
Annonacin-induced ATP depletion causes the retrograde transport of mitochondria to the cell soma and induces changes in the intracellular distribution of tau . This suggests that annonacin can influence the transport and distribution of molecules within cells.
Subcellular Localization
Annonacin is a lipophilic inhibitor of complex I of the mitochondrial respiratory chain . This suggests that annonacin is localized in the mitochondria of cells, where it exerts its effects by inhibiting the function of complex I .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'annonacine implique plusieurs étapes, notamment la formation d'intermédiaires clés et l'utilisation de réactifs et de catalyseurs spécifiques. La voie de synthèse commence généralement par la préparation d'un intermédiaire lactone, suivie de l'introduction de groupes hydroxyles et de la formation de la structure finale de l'acétogénine. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour obtenir le produit souhaité.
Méthodes de production industrielle : La production industrielle de l'this compound est principalement axée sur l'extraction à partir de sources naturelles plutôt que sur des méthodes synthétiques. Le processus d'extraction implique l'utilisation de solvants tels que l'éthanol ou l'acétate d'éthyle pour isoler l'this compound des feuilles, des graines ou de la pulpe de fruits d'Annona muricata (corossol) et d'autres espèces apparentées . Les extraits sont ensuite purifiés à l'aide de techniques telles que la chromatographie pour obtenir de l'this compound de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : L'annonacine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.
Réactifs et conditions courants:
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour introduire des groupes fonctionnels supplémentaires contenant de l'oxygène dans la molécule d'this compound.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés pour réduire des groupes fonctionnels spécifiques, tels que les groupes carbonyles, dans la structure de l'this compound.
Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants ou de nucléophiles pour remplacer des atomes ou des groupes spécifiques dans la molécule.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des acétogénines modifiées avec des activités biologiques améliorées ou modifiées. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles.
4. Applications de la recherche scientifique
Chimie:
- L'this compound est utilisée comme composé modèle pour étudier la synthèse et la réactivité des acétogénines.
- Elle sert de composé de référence pour développer des méthodes analytiques de détection et de quantification des acétogénines dans les produits naturels .
Biologie:
- L'this compound a montré des effets cytotoxiques sur diverses lignées de cellules cancéreuses, ce qui en fait un candidat potentiel pour la recherche anticancéreuse .
- Elle est également étudiée pour ses effets neurotoxiques, en particulier en relation avec le parkinsonisme et d'autres maladies neurodégénératives .
Médecine:
- Des extraits contenant de l'this compound sont utilisés en médecine traditionnelle pour leurs propriétés sédatives et thérapeutiques .
- La recherche se poursuit pour explorer le potentiel de l'this compound comme agent anticancéreux, des études montrant sa capacité à induire l'apoptose dans les cellules cancéreuses .
Industrie:
- L'this compound est utilisée dans le développement d'insecticides et de pesticides naturels en raison de ses effets toxiques sur les insectes .
- Elle est également explorée pour son utilisation potentielle dans la formulation d'agents antimicrobiens .
5. Mécanisme d'action
L'this compound exerce ses effets principalement par l'inhibition du complexe I mitochondrial (NADH-ubiquinone oxydoréductase), qui est une enzyme clé de la chaîne de transport des électrons mitochondriale . En inhibant cette enzyme, l'this compound perturbe la production d'ATP, conduisant à la mort cellulaire par apoptose ou nécrose . Ce mécanisme est responsable à la fois de ses effets cytotoxiques et neurotoxiques. De plus, l'this compound peut chélater les ions calcium et moduler la phosphorylation de l'histone H3, contribuant ainsi davantage à ses activités biologiques .
Comparaison Avec Des Composés Similaires
L'annonacine fait partie d'un groupe plus large de composés appelés acétogénines, qui partagent des structures et des activités biologiques similaires. Parmi les composés similaires, citons :
Annomuricine A, B et C : Ces composés sont également des acétogénines présentes dans l'Annona muricata et présentent des propriétés cytotoxiques et anticancéreuses similaires.
Muricatocine C et Muricatacine : Ces acétogénines ont été étudiées pour leurs activités antivirales et anticancéreuses potentielles.
cis-Annonacine et this compound-10-one : Ces dérivés de l'this compound ont montré des activités biologiques uniques, notamment des effets anti-inflammatoires et antimicrobiens.
L'this compound se distingue par ses effets neurotoxiques puissants et son rôle potentiel dans les maladies neurodégénératives, ce qui est moins souvent observé chez les autres acétogénines .
Propriétés
IUPAC Name |
(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNODZYPOIPVPRF-CGWDHHCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H64O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892989 | |
| Record name | Annonacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111035-65-5 | |
| Record name | (+)-Annonacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111035-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Annonacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Annonacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANNONACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of annonacin?
A1: Annonacin is a potent inhibitor of mitochondrial complex I, a crucial enzyme in the electron transport chain responsible for cellular energy production. [, ] This inhibition disrupts ATP production, leading to a cascade of downstream effects. [, ]
Q2: What are the downstream consequences of annonacin-induced mitochondrial complex I inhibition?
A2: Inhibition of mitochondrial complex I by annonacin leads to decreased ATP levels, [, ] retrograde transport of mitochondria, [] and ultimately, cell death. [] Studies have also shown that annonacin induces tau pathology, characterized by the redistribution of tau protein from axons to the cell body, potentially contributing to neurodegenerative processes. []
Q3: How does annonacin affect cancer cells?
A3: In addition to its effects on mitochondrial complex I, annonacin exhibits anti-cancer properties through several mechanisms. Studies show it can inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, [, ] suppress mTOR activation, [] induce cell cycle arrest at the G1 phase, [, ] and promote apoptosis in cancer cells. [, , ]
Q4: Does annonacin exhibit synergistic effects with other anti-cancer drugs?
A4: Yes, research indicates that annonacin can synergize with sorafenib, a drug used to treat hepatocellular carcinoma, to enhance anti-tumor activity in vitro and in vivo. [] This synergistic effect is attributed to the combined ability to reduce intracellular ATP levels and induce apoptosis. []
Q5: What is the molecular formula and weight of annonacin?
A5: Annonacin has the molecular formula C35H64O7 and a molecular weight of 596.89 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize annonacin?
A6: Researchers commonly employ a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to elucidate the structure of annonacin and its derivatives. [, , , , , , ]
Q7: Are there any known material compatibility issues with annonacin?
A7: While specific material compatibility information is limited in the provided research, annonacin's lipophilic nature suggests potential interactions with certain materials. Further studies are needed to assess material compatibility comprehensively.
Q8: Does annonacin possess any catalytic properties?
A8: The provided research does not indicate any intrinsic catalytic properties of annonacin. Its primary mode of action revolves around binding and inhibiting mitochondrial complex I rather than catalyzing chemical reactions.
Q9: How has computational chemistry been used to study annonacin?
A10: Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between annonacin and potential target proteins. For instance, these methods were used to assess its binding affinity to the nucleotide binding domain of the multi-drug resistance protein ABCB1 [] and the catalytic domain of DNA methyltransferase 1 (DNMT1). []
Q10: How do structural modifications impact the activity of annonacin and its analogs?
A11: Structural modifications, such as changes in the THF ring configuration, the length of the alkyl chain, and the number and position of hydroxyl groups, have been shown to affect the biological activity of annonacin and its analogs. [, , , ] For example, the presence of a cis configuration in the THF ring, as seen in cis-annonacin, can significantly enhance cytotoxicity compared to the trans isomer. [] Acetylation or methoxymethylation of hydroxyl groups in some acetogenins can also alter their activity, potentially reducing toxicity and enhancing antifeedant effects. []
Q11: What are some strategies to improve the solubility and bioavailability of annonacin?
A12: Research suggests that encapsulating annonacin in supramolecular polymer micelles (SMPMs) can enhance its solubility in aqueous media and significantly improve its bioavailability in a simulated human digestive system. [] This encapsulation also demonstrated increased cytotoxic activity compared to free annonacin in water. []
Q12: What is known about the absorption, distribution, metabolism, and excretion of annonacin?
A14: While the provided research doesn’t offer detailed ADME data for annonacin, its lipophilic nature suggests potential for absorption through the gastrointestinal tract. Studies show that when administered systemically to rats, annonacin can cross the blood-brain barrier and accumulate in brain parenchyma. [] Further investigation is needed to fully understand its metabolic fate and excretion pathways.
Q13: What in vitro models have been used to study annonacin’s effects?
A16: Researchers have utilized a variety of in vitro models, including primary cultures of rat striatal neurons, [] human cancer cell lines (e.g., CaKi-2, ECC-1, HEC-1A, Hep G2, MCF-7), [, , , , ] and human non-tumor cells (e.g., HEK-293). [] These models have been instrumental in uncovering annonacin’s impact on cellular processes, cytotoxicity, and potential anti-cancer mechanisms.
Q14: What are the potential toxicological concerns associated with annonacin?
A19: Annonacin has been linked to neurotoxicity, particularly atypical parkinsonism, in humans. [, , , ] Research suggests a potential association between chronic consumption of soursop, a fruit rich in annonacin, and the development of this neurodegenerative disorder. [, ] Further studies are necessary to confirm the causal relationship and determine safe exposure levels.
Q15: Are there any specific drug delivery systems being explored for annonacin?
A20: Research highlights the potential of supramolecular polymer micelles (SMPMs) as a delivery system to enhance the solubility, bioavailability, and cytotoxic activity of annonacin. [] Further research exploring targeted drug delivery approaches could help maximize its therapeutic benefits while minimizing potential off-target effects.
Q16: Are there any known biomarkers for annonacin efficacy or toxicity?
A16: Current research lacks specific biomarkers for predicting annonacin's efficacy or monitoring its potential toxic effects. Identifying biomarkers could be crucial for guiding dosage, monitoring treatment response, and ensuring patient safety in any future clinical applications.
Q17: What analytical techniques are commonly employed for annonacin quantification?
A22: Various analytical methods, including high-performance liquid chromatography (HPLC), [] liquid chromatography coupled with mass spectrometry (LC-MS), [, , ] and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), [, ] have been successfully employed to quantify annonacin in different matrices.
Q18: What is the environmental impact of annonacin and its degradation?
A18: The provided research doesn't provide specific information regarding the environmental impact or degradation pathways of annonacin. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for sustainable management and disposal.
Q19: What is known about the dissolution and solubility of annonacin?
A24: Annonacin, being lipophilic, exhibits poor water solubility, which can limit its bioavailability and therapeutic applications. [, ] Research shows that its solubility can be enhanced using specific drug delivery systems like supramolecular polymer micelles. [] Further studies exploring its dissolution rate and solubility in various media are crucial for optimizing its formulation and delivery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


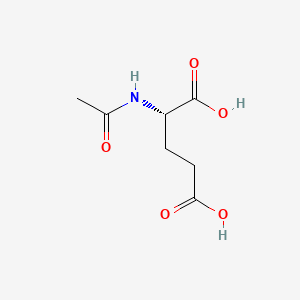
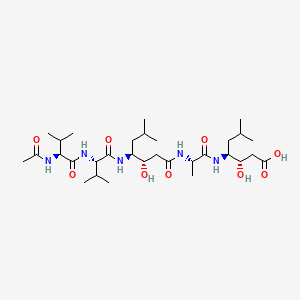
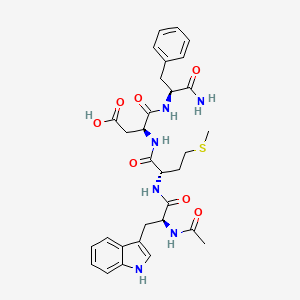
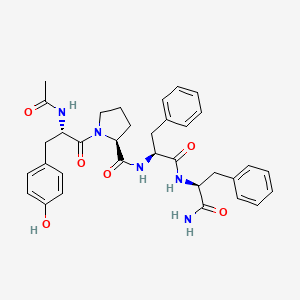

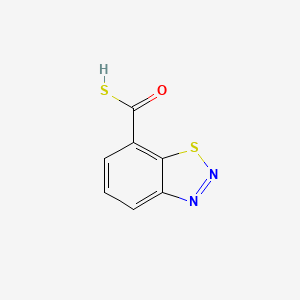
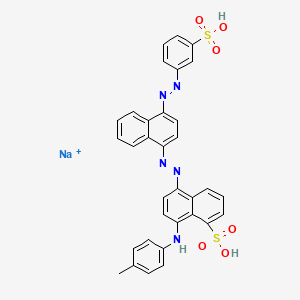

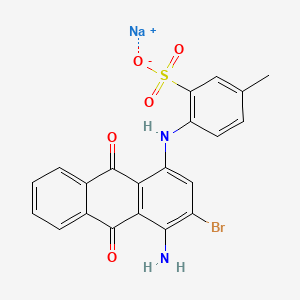

![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)

